molecular formula C18H21N3O6S2 B3009835 Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate CAS No. 325730-44-7

Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate

Cat. No.: B3009835
CAS No.: 325730-44-7
M. Wt: 439.5
InChI Key: CJDCIAOTTGMPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C18H21N3O6S2 and its molecular weight is 439.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate is involved in the synthesis of various compounds. For example, it is used in reactions with ethyl bromoacetate and ethyl 2-bromopropionate to create N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones, which have potential applications in pharmaceutical and chemical industries (Jagodziński et al., 2000).

  • The compound is also involved in the synthesis of novel compounds such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, which are synthesized via a three-component reaction. These novel compounds have potential for further applications in medicinal chemistry (Nassiri & Milani, 2020).

Chemical Properties and Interactions

  • In a study on thiazoles and thiadiazines, it was shown that the reaction of thiosemicarbazide with ethyl 4-chloroacetoacetate, which is chemically related to this compound, leads to the selective preparation of various derivatives. These reactions highlight the versatile nature of these compounds in chemical synthesis (Campaigne & Selby, 1978).

  • The compound is also used in the synthesis of ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a novel compound designed for specific applications, showcasing the adaptability of this compound in creating diverse chemical structures (Tang Li-jua, 2015).

Applications in Biological Studies

  • In the context of biological studies, compounds synthesized using this compound have been evaluated for various activities. For instance, benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines, derived from similar compounds, have been studied as potent aldose reductase inhibitors, indicating potential applications in treating diabetic complications (Saeed et al., 2014).

  • Additionally, new benzothiazoles synthesized from related compounds have been evaluated as antimicrobial agents, demonstrating the potential of these derivatives in pharmacological applications (Al-Talib et al., 2016).

Future Directions

The future directions in the research of thiazole derivatives, including Ethyl 2-(2-(4-(morpholinosulfonyl)benzamido)thiazol-4-yl)acetate, could involve the design and development of new compounds related to this scaffold to act as drug molecules with lesser side effects . This could include further exploration of their biological activities and the development of more efficient synthesis methods.

Properties

IUPAC Name

ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S2/c1-2-27-16(22)11-14-12-28-18(19-14)20-17(23)13-3-5-15(6-4-13)29(24,25)21-7-9-26-10-8-21/h3-6,12H,2,7-11H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDCIAOTTGMPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.